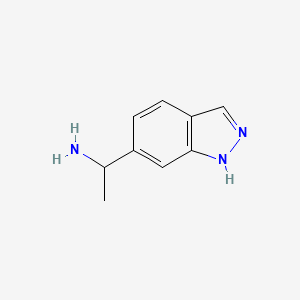
1-(3-aminocyclobutyl)ethan-1-ol, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-aminocyclobutyl)ethan-1-ol, a mixture of diastereomers, is a compound that features a cyclobutane ring with an amino group and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-aminocyclobutyl)ethan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with an amine and an alcohol under specific catalytic conditions. The reaction conditions often include the use of a bifunctional iminophosphorane (BIMP) catalyst, which facilitates the enantioselective intramolecular oxa-Michael reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The resolution of racemic mixtures into their enantiomers is a critical step, often achieved through crystallization and subsequent separation of diastereomers .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-aminocyclobutyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclobutane derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(3-aminocyclobutyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-aminocyclobutyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions, influencing biological processes at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-aminocyclobutyl)ethan-1-one hydrochloride: A similar compound with a ketone group instead of an alcohol moiety.
Cyclobutane-containing natural products: These compounds share the cyclobutane ring structure and exhibit diverse biological activities.
Uniqueness
1-(3-aminocyclobutyl)ethan-1-ol is unique due to its specific combination of functional groups and its ability to form diastereomers. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1784577-29-2 |
|---|---|
Formule moléculaire |
C6H13NO |
Poids moléculaire |
115.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



